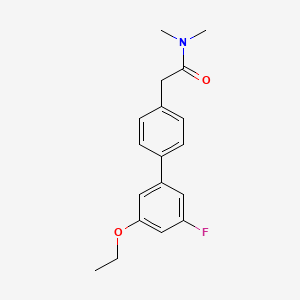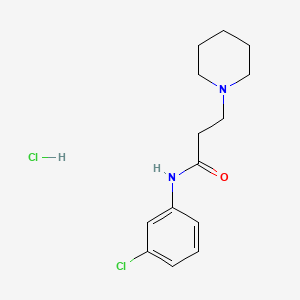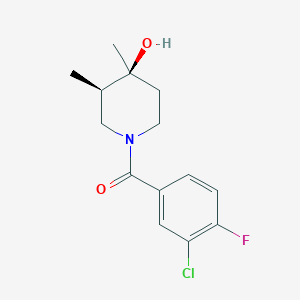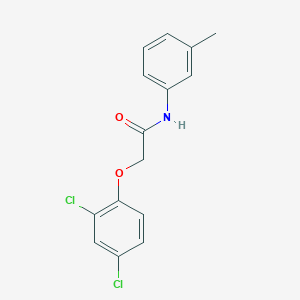![molecular formula C23H27N3O B5533016 N-[(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5533016.png)
N-[(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex acetamide derivatives often involves multi-step reactions, including indolization under Fischer conditions, Japp-Klingemann method for ethyl indol-3-ylalkanoates preparation, and amidification via condensation reactions. An example process involves the preparation of ethyl (2-methylindol-3-yl)acetates, followed by decarboxylation and amidification with 4-aminopyridine, promoted by 2-chloro-1-methylpyridinium iodide (Cecilia Menciu et al., 1999).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and NMR spectroscopy to determine the conformation and spatial arrangement of molecules. Crystal structure analysis can reveal the planarity of the amide unit and its conjugation with adjacent groups (S. Umezono & T. Okuno, 2015).
Chemical Reactions and Properties
Chemical properties of acetamide derivatives include reactivity towards condensation, oxidation, and cyclization reactions. For instance, ozonation followed by catalytic hydrogenation can be used to modify the molecular structure, introducing new functional groups (J. Kuznecovs et al., 2020).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds under various conditions. The crystalline structure of similar compounds has been analyzed to determine unit cell parameters and the nature of hydrogen bonding (G. Sharma et al., 2018).
Chemical Properties Analysis
Chemical properties include reactivity towards electrophiles, nucleophiles, and various reagents. For example, the synthesis and characterization of N-acetoxy derivatives have explored their behavior in aqueous solutions, providing insights into their stability and reactivity (S. Rajagopal et al., 2003).
Mechanism of Action
The mechanism of action of indole derivatives can vary depending on the specific compound and its biological target. For example, one study found that a certain indole derivative inhibited tubulin polymerization, induced cell apoptosis in a dose-dependent manner, and arrested cells in the G2/M phase .
Future Directions
properties
IUPAC Name |
N-[(3S,4R)-1-[(1-methylindol-2-yl)methyl]-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-16-8-10-18(11-9-16)21-14-26(15-22(21)24-17(2)27)13-20-12-19-6-4-5-7-23(19)25(20)3/h4-12,21-22H,13-15H2,1-3H3,(H,24,27)/t21-,22+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDULVVMRKQYOAI-FCHUYYIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)CC3=CC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)CC3=CC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-hydroxyphenyl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide](/img/structure/B5532952.png)

![(4aS*,7aR*)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5532963.png)
![4-{[(3R*,5R*)-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)piperidin-3-yl]carbonyl}morpholine](/img/structure/B5532970.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5532982.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-ethoxyethyl)-N-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5532997.png)
![1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5533008.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5533022.png)
![2-isobutyl-8-[(2-methylpyridin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5533026.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5533038.png)